molecular formula C11H20O2 B14394875 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one CAS No. 90075-13-1

1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one

Cat. No.: B14394875
CAS No.: 90075-13-1
M. Wt: 184.27 g/mol
InChI Key: RBYCLQATLUULNL-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is an organic compound characterized by a cyclopropyl ring substituted with a hydroxymethyl group and a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of a heptanone derivative with a cyclopropylcarbinol under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alcohols, carboxylic acids, and appropriate catalysts

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Cyclopropylcarbinol: Shares the cyclopropyl ring and hydroxymethyl group but lacks the heptanone chain.

    Heptanone derivatives: Compounds with similar heptanone chains but different substituents on the cyclopropyl ring.

Uniqueness: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is unique due to the combination of the cyclopropyl ring, hydroxymethyl group, and heptanone chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

90075-13-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

1-[2-(hydroxymethyl)cyclopropyl]heptan-1-one

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-11(13)10-7-9(10)8-12/h9-10,12H,2-8H2,1H3

InChI Key

RBYCLQATLUULNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C1CC1CO

Origin of Product

United States

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